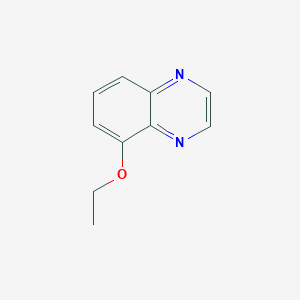

5-Ethoxyquinoxaline

Description

5-Ethoxyquinoxaline is a heterocyclic organic compound characterized by a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) and an ethoxy (-OCH₂CH₃) substituent at the 5-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol. Quinoxaline derivatives are renowned for their versatility in pharmaceutical, agrochemical, and materials science applications due to their electron-deficient aromatic system, which facilitates diverse reactivity and functionalization . The ethoxy group in this compound enhances solubility in organic solvents and may influence metabolic stability, making it a candidate for drug development .

Properties

CAS No. |

18514-74-4 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

5-ethoxyquinoxaline |

InChI |

InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3 |

InChI Key |

NDNKKBAVXKBWEZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=NC=CN=C21 |

Canonical SMILES |

CCOC1=CC=CC2=NC=CN=C21 |

Synonyms |

5-ETHOXY-QUINOXALINE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

The physicochemical properties, reactivity, and applications of quinoxaline derivatives vary significantly depending on substituents. Below is a detailed comparison of 5-Ethoxyquinoxaline with structurally analogous compounds, supported by data from safety sheets, research articles, and analytical guidelines.

Table 1: Comparative Analysis of Quinoxaline Derivatives

<sup>*</sup> Example: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline (CAS: 1380571-57-2).

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility Electron-Donating Groups (e.g., Ethoxy): The ethoxy group in this compound increases electron density at the quinoxaline core, enhancing solubility in polar organic solvents like ethanol or DMSO. This property is advantageous in drug formulation . Electron-Withdrawing Groups (e.g., Chloro, Nitro): Chloro and nitro substituents reduce electron density, lowering solubility but improving thermal stability. For instance, 5-Chloroquinoxaline is used in agrochemicals due to its resistance to environmental degradation .

Applications Pharmaceuticals: Ethoxy and methoxy derivatives are prioritized for their bioavailability and metabolic stability. In contrast, nitro-substituted quinoxalines are more common in materials science due to their electron-accepting properties . Agrochemicals: Chloro derivatives dominate due to their cost-effectiveness and persistence in biological systems .

Nitro Derivatives: Emit hazardous fumes (e.g., NOₓ) under thermal stress, demanding controlled environments for use .

Analytical Considerations

Substituent identification in quinoxaline derivatives relies on advanced analytical methods, such as HPLC-MS and NMR spectroscopy, to distinguish functional groups (e.g., ethoxy vs. methoxy) and assess purity . Regulatory guidelines emphasize substance-specific testing for articles containing quinoxalines, particularly those intended for consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.